1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-ethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-ethylthieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that features a unique combination of indole, thieno, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-ethylthieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the thieno[3,2-d]pyrimidine core. The final step involves the coupling of these two moieties under specific reaction conditions, such as the use of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-ethylthieno[3,2-d]pyrimidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve the use of polar aprotic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-ethylthieno[3,2-d]pyrimidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-ethylthieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
7-(2-methyl-2,3-dihydroindol-1-yl)-3-(phenylmethyl)triazolo[4,5-d]pyrimidine: Another compound featuring an indole and pyrimidine moiety, but with different substituents and biological activities.
2-[[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-oxo-5-isoquinolinyl]oxy]acetic acid ethyl ester: Contains an indole moiety and exhibits different chemical properties and applications.
Uniqueness
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-ethylthieno[3,2-d]pyrimidine-2,4-dione is unique due to its specific combination of indole, thieno, and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C18H17N3O3S |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-ethylthieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H17N3O3S/c1-2-19-17(23)16-14(8-10-25-16)21(18(19)24)11-15(22)20-9-7-12-5-3-4-6-13(12)20/h3-6,8,10H,2,7,9,11H2,1H3 |
InChI Key |
YGWRBLLRMMOQNT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)N3CCC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.